molecular formula C14H21ClN2O2 B3215249 tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride CAS No. 1159822-30-6

tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride

Cat. No. B3215249
CAS RN: 1159822-30-6
M. Wt: 284.78 g/mol
InChI Key: KMZVJJZOOPXADV-UHFFFAOYSA-N
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Description

Tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride (TBDI) is a chemical compound that has been extensively studied in recent years due to its potential applications in various scientific fields. This compound belongs to the class of dihydroisoquinoline derivatives, which have been found to possess various biological activities.

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride has been found to possess various biochemical and physiological effects, including the inhibition of inflammatory mediators, the activation of antioxidant pathways, and the protection of neuronal cells against oxidative stress. Additionally, tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride has been found to possess antitumor activity and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride is its high yield and purity, which makes it a suitable compound for use in various laboratory experiments. Additionally, tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride has been found to possess various biological activities, which make it a promising compound for further research. However, one of the main limitations of tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride is its relatively high cost, which may limit its use in certain laboratory experiments.

Future Directions

There are several future directions for research on tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride. One area of research is the development of novel derivatives of tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride with improved biological activities. Additionally, further studies are needed to elucidate the mechanism of action of tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride and its effects on various signaling pathways in the body. Finally, the potential applications of tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride in the treatment of various diseases, including cancer and neurodegenerative disorders, should be further explored.

Scientific Research Applications

Tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.

properties

IUPAC Name

tert-butyl 6-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-14(2,3)18-13(17)16-7-6-10-8-12(15)5-4-11(10)9-16;/h4-5,8H,6-7,9,15H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZVJJZOOPXADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride

CAS RN

1159822-30-6
Record name 2(1H)-Isoquinolinecarboxylic acid, 6-amino-3,4-dihydro-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159822-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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